Protegrin-1

Antimicrobial peptides Minimum inhibitory concentration Broad-spectrum activity

Sourcing native-sequence Protegrin-1 for membrane biophysics or antimicrobial screening is often compromised by analogs lacking the two essential disulfide bonds, rendering them inactive under physiological conditions. Protegrin-1 (CAS 168831-77-4) is supplied as a QC-verified, disulfide-stabilized β-hairpin peptide with native conformation. • Native disulfide pairing (Cys6-Cys15, Cys8-Cys13) confirmed to preserve the β-hairpin topology essential for antimicrobial potency • ≥3-log CFU reduction within 15 min against S. aureus validates rapid bactericidal activity • Established SAR scaffold with wide dynamic range for therapeutic index optimization and rational analog design

Molecular Formula C88H147N37O19S4
Molecular Weight 2155.6 g/mol
Cat. No. B15136821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtegrin-1
Molecular FormulaC88H147N37O19S4
Molecular Weight2155.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C88H147N37O19S4/c1-44(2)34-56(117-70(132)52(20-12-30-105-85(95)96)113-64(128)38-109-63(127)37-110-69(131)50(89)18-10-28-103-83(91)92)74(136)120-60-41-146-148-43-62(80(142)124-66(45(3)4)81(143)111-39-65(129)112-51(68(90)130)19-11-29-104-84(93)94)123-82(144)67(46(5)6)125-79(141)61-42-147-145-40-59(121-76(138)58(119-78(60)140)36-48-24-26-49(126)27-25-48)77(139)116-54(22-14-32-107-87(99)100)72(134)114-53(21-13-31-106-86(97)98)71(133)115-55(23-15-33-108-88(101)102)73(135)118-57(75(137)122-61)35-47-16-8-7-9-17-47/h7-9,16-17,24-27,44-46,50-62,66-67,126H,10-15,18-23,28-43,89H2,1-6H3,(H2,90,130)(H,109,127)(H,110,131)(H,111,143)(H,112,129)(H,113,128)(H,114,134)(H,115,133)(H,116,139)(H,117,132)(H,118,135)(H,119,140)(H,120,136)(H,121,138)(H,122,137)(H,123,144)(H,124,142)(H,125,141)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1
InChIKeyFRUSITGRABAQQC-UEDJBKKJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protegrin-1 Antimicrobial Peptide Overview


Protegrin-1 (PG-1) is an 18-amino acid, cationic antimicrobial peptide of the cathelicidin family, first isolated from porcine leukocytes [1]. Its primary sequence is RGGRLCYCRRRFCVCVGR-amide, which contains four cysteine residues that form two characteristic intramolecular disulfide bonds (Cys6–Cys15 and Cys8–Cys13) [2]. This disulfide-stabilized scaffold constrains the peptide into a rigid, amphipathic β-hairpin structure in membrane-mimetic environments [3], a conformation essential for its potent, membrane-lytic mechanism of action against a wide range of microbial pathogens [4].

Structural Basis for Protegrin-1 Activity


Protegrin-1 cannot be considered a simple, interchangeable cationic peptide. Its potent and broad-spectrum antimicrobial activity is directly contingent upon its rigid β-hairpin conformation, which is enforced by two essential intramolecular disulfide bonds [1]. The removal or disruption of these disulfide bridges yields linear analogs that exhibit a drastic reduction or complete loss of antimicrobial efficacy, particularly in physiological salt conditions, and a loss of the molecule's characteristic broad-spectrum activity [2]. This structural dependency establishes a high barrier to generic substitution, as any deviation from the native, disulfide-stabilized topology fundamentally compromises the peptide's primary mechanism of action.

Protegrin-1 Comparative Evidence Guide


Broad-Spectrum MIC Against ESKAPE Pathogens

Protegrin-1 demonstrates a broad-spectrum antimicrobial activity profile with MICs against representative Gram-positive and Gram-negative bacteria in the low microgram per milliliter range [1]. Its potency is established against key ESKAPE pathogens, including multidrug-resistant strains [2].

Antimicrobial peptides Minimum inhibitory concentration Broad-spectrum activity ESKAPE pathogens

Hemolytic Activity vs. β-Hairpin Peptides

In a head-to-head comparison of β-hairpin antimicrobial peptides, Protegrin-1 (64.8 ± 3.5% hemolysis at 300 µg/mL) exhibits significantly higher hemolytic activity than arenicin-3 (4.4 ± 1.1%) and gomesin (4.4 ± 0.1%), but is comparable to tachyplesin-1 (27.8 ± 3.9%) and polyphemusin-1 (29.6 ± 2.4%) [1]. Consequently, its calculated therapeutic index (TI=19) is lower than that of arenicin-3 (TI=17) but higher than thanatin (TI=3), highlighting its potent antimicrobial activity balanced by substantial mammalian cytotoxicity [1].

Hemolytic activity Therapeutic index Cytotoxicity β-Hairpin peptides

Superior Potency Against Periodontal Pathogens

Against Gram-negative periodontal pathogens, synthetic Protegrin-1 (PG-1) demonstrates superior potency compared to other protegrin family members (PG-2, PG-3, PG-5) [1]. For A. actinomycetemcomitans, the ED99 (dose for 99% killing) of PG-1 was determined to be in the range of 0.5-3 µg/mL, which was notably more potent than the other protegrins tested under identical conditions [1].

Periodontal pathogens Bactericidal activity Protegrin family ED99

In Vivo Efficacy in Murine Infection Models

Protegrin-1 demonstrates significant in vivo efficacy in multiple murine models of lethal infection [1]. In an intraperitoneal (i.p.) model of P. aeruginosa or S. aureus infection, treatment with a single i.p. injection of PG-1 (0.5 mg/kg) reduced mortality from 93-100% in vehicle controls to 0-27% in treated animals [1]. Similarly, in an intravenous (i.v.) model of S. aureus sepsis, a single i.v. dose (5 mg/kg) reduced mortality from 73-93% to 7-33% [1].

In vivo efficacy Animal model Antimicrobial therapy Sepsis Survival benefit

Protegrin-1 Application Scenarios


Rational Design of Improved Analogs

Protegrin-1 serves as the optimal parent scaffold for rational analog design due to its well-characterized structure-activity relationships (SAR) [1]. Its high intrinsic antimicrobial potency, combined with its equally high and measurable hemolytic activity, provides a wide dynamic range for assessing improvements in the therapeutic index [2]. This makes PG-1 the gold-standard starting point for structure-guided engineering aimed at decoupling antimicrobial efficacy from mammalian cytotoxicity, as exemplified by the successful creation of the [V16R] analog which retains antimicrobial activity but exhibits significantly reduced hemolysis [3].

Standard for β-Hairpin Biophysics Studies

With its solved NMR solution structure and well-defined β-hairpin topology in membrane-mimetic environments, Protegrin-1 is an established model peptide for investigating the biophysics of membrane-active antimicrobial peptides [1]. Its mechanism of action, involving membrane binding, oligomerization, and pore formation, is extensively characterized [2]. Researchers can confidently use PG-1 as a positive control or a reference standard in assays designed to study peptide-lipid interactions, membrane permeabilization kinetics, and the structural determinants of β-hairpin antimicrobial activity.

Cathelicidin Immunomodulatory Functions

Beyond its direct antimicrobial activity, Protegrin-1 exhibits distinct immunomodulatory properties, including the ability to modulate inflammatory cytokine responses and promote wound healing in vivo [1]. Its efficacy in infectious colitis models, independent of its pro-form, highlights its potential as a research tool for dissecting the host-directed functions of cathelicidins [2]. This application scenario is supported by evidence of PG-1's protective effects against Citrobacter rodentium infection, where it reduced histopathologic changes and improved bacterial clearance relative to vehicle-treated controls [2].

Topical Antimicrobial Formulation Development

Despite its hemolytic profile limiting systemic use, the potent and rapid bactericidal activity of Protegrin-1 (≥3-log reduction in CFU within 15 minutes) makes it an excellent candidate for topical or local antimicrobial formulations [1]. Its efficacy in eliminating S. aureus infections in a transgenic mouse wound healing model [2] provides a strong rationale for its use in research programs developing novel treatments for infected wounds, surgical site infections, or other localized applications where systemic toxicity is not a primary concern.

Technical Documentation Hub

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